N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide

GPR52 GPCR agonism cAMP assay

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 2034617-58-6) is a synthetic organic compound belonging to the benzothiophene amide class, with molecular formula C19H16F3NOS and molecular weight 363.4 g/mol. It features a benzothiophene core linked via a propan-2-yl spacer to a 2-(trifluoromethyl)benzamide moiety.

Molecular Formula C19H16F3NOS
Molecular Weight 363.4
CAS No. 2034617-58-6
Cat. No. B3003401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
CAS2034617-58-6
Molecular FormulaC19H16F3NOS
Molecular Weight363.4
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H16F3NOS/c1-12(10-13-11-25-17-9-5-3-6-14(13)17)23-18(24)15-7-2-4-8-16(15)19(20,21)22/h2-9,11-12H,10H2,1H3,(H,23,24)
InChIKeyBRXFBAYYJLGECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 2034617-58-6): Benzothiophene Amide Procurement Overview


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide (CAS 2034617-58-6) is a synthetic organic compound belonging to the benzothiophene amide class, with molecular formula C19H16F3NOS and molecular weight 363.4 g/mol . It features a benzothiophene core linked via a propan-2-yl spacer to a 2-(trifluoromethyl)benzamide moiety. The compound appears in patent literature describing amide derivatives with agonistic activity on GPR52, an orphan G protein-coupled receptor implicated in schizophrenia and other neuropsychiatric disorders [1]. Its structural features—the benzothiophene heterocycle and the electron-withdrawing trifluoromethyl group—are consistent with pharmacophores designed for central nervous system target engagement.

Why Generic Substitution of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide Fails: Structural Determinants of Target Engagement


Within the benzothiophene amide class, minor structural modifications can profoundly alter target affinity, selectivity, and functional activity. The specific combination of a benzothiophen-3-yl group, a chiral propan-2-yl linker, and an ortho-trifluoromethylbenzamide in this compound creates a unique three-dimensional pharmacophore. Closely related analogs—such as N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide (differing by one methylene unit in the linker) or FTBMT (which replaces the benzothiophene with a triazole scaffold)—are known to exhibit divergent GPR52 pharmacology, ranging from agonism to antagonism depending on subtle conformational constraints [1]. Consequently, generic substitution without experimental validation of the specific CAS number risks introducing compounds with entirely different efficacy profiles, binding kinetics, or selectivity windows [2].

Quantitative Differentiation Evidence for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide vs. Closest Analogs


GPR52 Agonist Potency: Target Compound vs. FTBMT in CHO Cell cAMP Assays

The target compound was designed within a GPR52 agonist patent series. The clinically studied comparator FTBMT (CAS 1358575-02-6) demonstrates an EC50 of 75 nM in CHO cells expressing human GPR52 via cAMP AlphaScreen . While the exact EC50 of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide has not been publicly reported in peer-reviewed literature, its structural assignment within the same patent class carrying a benzothiophene core—rather than the triazole core of FTBMT—suggests a differentiated binding mode at the GPR52 extracellular loop 2 (ECL2) allosteric site [1]. Quantitative activity data for the target compound remain proprietary or unpublished.

GPR52 GPCR agonism cAMP assay Schizophrenia

Linker Length Differentiation: Propan-2-yl vs. Ethyl Linker in Benzothiophene Amide Series

The target compound incorporates a propan-2-yl linker (three-carbon branched chain) between the benzothiophene and benzamide moieties. The one-carbon-shorter analog N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS not available in public domain) features an ethyl linker. In GPCR ligand design, a single methylene difference in the linker can alter the distance and angular relationship between the two aromatic ring systems by approximately 1.2–1.5 Å, which is sufficient to shift a compound from agonist to antagonist functional activity at GPR52 [1]. Within the BindingDB, benzothiophene-containing GPR52 ligands exhibit IC50 values spanning from 109 nM (agonist) to 2,370 nM (antagonist) depending on linker geometry and substitution [2].

Linker SAR GPR52 Conformational constraint Binding affinity

Trifluoromethyl Substitution Position: Ortho-CF3 vs. Meta/Para-CF3 Benzamide Analogs

The target compound carries the trifluoromethyl group at the ortho position of the benzamide ring. The ortho-CF3 substitution sterically influences the amide bond conformation, potentially affecting both target binding and metabolic stability. In related benzamide series, ortho-CF3 substitution has been associated with reduced oxidative metabolism compared to para-CF3 analogs due to steric shielding of the amide bond, while meta-CF3 substitution often yields intermediate properties [1]. The ortho-CF3 group in this compound is predicted to increase lipophilicity (clogP estimated ~4.5–5.0) compared to non-fluorinated benzamide analogs (clogP ~3.0–3.5), enhancing blood-brain barrier penetration potential .

Trifluoromethyl position Metabolic stability Lipophilicity CYP inhibition

Recommended Application Scenarios for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide Based on Available Evidence


GPR52 Agonist Discovery: Novel Chemotype for Antipsychotic Drug Development

The compound's benzothiophene core differentiates it from the well-characterized triazole-based GPR52 agonist FTBMT (EC50 75 nM) . It is suited for hit-to-lead or lead optimization programs targeting schizophrenia and related psychotic disorders where scaffold novelty is required to secure intellectual property. Researchers should confirm GPR52 agonism and potency in their own cAMP assays before committing to in vivo studies. The benzothiophene scaffold may also engage the GPR52 ECL2 allosteric site differently than FTBMT, potentially yielding distinct functional selectivity profiles [1].

Structure-Activity Relationship (SAR) Studies on Benzothiophene Amide Linker Geometry

The propan-2-yl linker in this compound represents a specific point on the linker SAR landscape. Systematic comparison with ethyl-linked, butyl-linked, and direct-linked benzothiophene amide analogs can map the conformational requirements for GPR52 agonism vs. antagonism . This compound serves as a key intermediate linker variant for defining the pharmacophore model. Procurement of the exact CAS 2034617-58-6 ensures the correct branched three-carbon linker geometry is tested.

Comparative Pharmacokinetic Profiling of Ortho-CF3 Benzamide CNS Candidates

The ortho-trifluoromethyl substitution on the benzamide ring is predicted to enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated or para-substituted analogs . This compound can be used as a probe to experimentally validate the impact of ortho-CF3 placement on microsomal stability, CYP inhibition, and brain-to-plasma ratio in rodent models. Cross-comparison with meta-CF3 and para-CF3 regioisomers is recommended.

Building Block for Focused Benzothiophene Amide Libraries

As a benzothiophene-containing amide building block with molecular weight 363.4 and formula C19H16F3NOS , this compound is suitable for generating focused combinatorial libraries via amide bond diversification or benzothiophene ring functionalization. Its ortho-CF3 group and chiral propan-2-yl linker introduce structural complexity that can be exploited for diversity-oriented synthesis targeting CNS GPCRs or kinases.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.